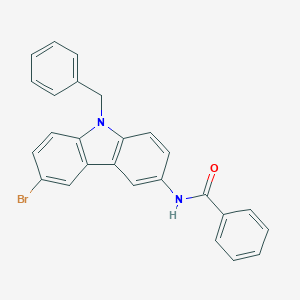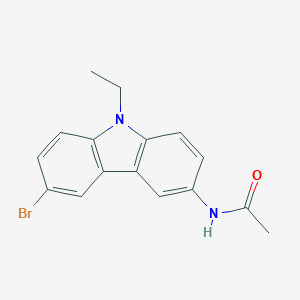![molecular formula C20H17NO4S B279042 N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. BDBS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide exerts its pharmacological effects by binding to specific targets in the body, including enzymes and receptors. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating the pH of cells. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has also been shown to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain. By inhibiting the activity of these targets, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide to ensure their safety and the safety of others.
Zukünftige Richtungen
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide could also be studied for its potential applications in other scientific fields, such as materials science and environmental science. Additionally, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide could be further studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonic acid in the presence of a base and a catalyst. Another method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonamide in the presence of a base and a catalyst. The yield and purity of N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be improved by using different solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide |
|---|---|
Molekularformel |
C20H17NO4S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)16-4-2-1-3-5-16/h1-12,21H,13-14H2 |
InChI-Schlüssel |
GPRWAEYAOYDMPM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)


![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)